molecular formula C9H11Cl2NO2 B1422207 2-chloro-D-phenylalanine hydrochloride CAS No. 457654-71-6

2-chloro-D-phenylalanine hydrochloride

Cat. No.: B1422207
CAS No.: 457654-71-6
M. Wt: 236.09 g/mol
InChI Key: JDVNKKKRAFSXTH-DDWIOCJRSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):
    • δ 7.45–7.25 (m, 4H, aromatic H),
    • δ 4.15 (t, J = 7.2 Hz, 1H, α-CH),
    • δ 3.30–3.10 (m, 2H, β-CH₂),
    • δ 1.90 (s, 3H, NH₃⁺).
  • ¹³C NMR (100 MHz, D₂O):
    • δ 175.2 (COOH),
    • δ 134.5–126.8 (aromatic C),
    • δ 55.1 (α-C),
    • δ 37.8 (β-C).

Aromatic proton splitting patterns reflect meta and para coupling due to the chlorine substituent.

Infrared (IR) Spectroscopy

  • Broadband at 2500–3000 cm⁻¹ : N–H and O–H stretching of the ammonium and carboxylic acid groups.
  • Strong peak at 1705 cm⁻¹ : C=O stretching of the protonated carboxylic acid.
  • C–Cl stretch at 750 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 236.09 [M+H]⁺, with fragments at m/z 154 (loss of HCl) and 119 (cleavage of the C–Cl bond).

These spectroscopic signatures confirm the compound’s structural integrity and functional groups.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVNKKKRAFSXTH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692829
Record name 2-Chloro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457654-71-6
Record name D-Phenylalanine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=457654-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-D-phenylalanine hydrochloride (Cl-D-Phe) is a synthetic amino acid derivative exhibiting significant biological activity, particularly in the context of antimicrobial properties and its role in biochemical pathways. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is an analog of phenylalanine, where the hydrogen atom at the second carbon of the phenyl ring is substituted with a chlorine atom. This modification enhances its biological properties, making it a subject of interest in various studies focusing on antimicrobial activity and enzyme interactions.

The biological activity of Cl-D-Phe can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Cl-D-Phe acts as an analog of L-phenylalanine, which is crucial for protein synthesis. By being incorporated into proteins instead of L-phenylalanine, it can disrupt normal protein function.
  • Antimicrobial Activity : Studies have demonstrated that Cl-D-Phe exhibits antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction : Cl-D-Phe has been shown to interact with specific enzymes, affecting their activity and leading to altered metabolic pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial effects of Cl-D-Phe against several pathogens:

  • Bacterial Strains : Cl-D-Phe has shown significant activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are notably low, indicating high potency.
Bacterial StrainMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
B. subtilis0.0098
  • Fungal Strains : The compound also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus flavus, with MIC values ranging from 0.0048 to 0.039 mg/mL.

Case Studies

  • Synthesis and Activity Evaluation : A study involving the synthesis of D-amino acids from L-amino acids demonstrated that Cl-D-Phe could be effectively produced using recombinant E. coli expressing L-amino acid deaminase and D-amino acid dehydrogenase. The resultant D-phenylalanine showed high optical purity and biological activity, confirming the utility of Cl-D-Phe in biocatalytic processes .
  • Molecular Docking Studies : Molecular docking experiments have revealed that Cl-D-Phe binds effectively to key enzymes involved in fungal cell wall synthesis, such as C-14-α-demethylase and squalene epoxidase. These interactions suggest a potential mechanism for its antifungal activity by inhibiting critical enzymatic pathways necessary for fungal growth .

Research Findings

Recent studies have provided insights into the broader implications of using Cl-D-Phe in therapeutic applications:

  • Biocatalytic Applications : The compound has been utilized in biocatalytic systems for the selective synthesis of D-amino acids, showcasing its versatility in biochemical applications .
  • Potential Therapeutic Uses : Given its antimicrobial properties, Cl-D-Phe may serve as a lead compound for developing new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-D-phenylalanine hydrochloride is utilized as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to L-phenylalanine allows it to act as an inhibitor for enzymes involved in neurotransmitter synthesis, making it valuable in drug design aimed at modulating neurotransmitter levels such as dopamine and serotonin .

Biochemical Research

This compound is instrumental in biochemical studies focusing on protein synthesis and enzyme activity. It aids in elucidating metabolic pathways and understanding the role of amino acids in biological systems. The ability of this compound to inhibit certain enzymes has been pivotal in research investigating metabolic disorders .

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems. Its influence on receptor activity makes it a critical tool for exploring mechanisms underlying mood regulation and cognitive functions. Research indicates its potential in addressing disorders related to neurotransmitter imbalances, such as depression and schizophrenia .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, which is vital for developing therapeutic agents and studying protein interactions. Its unique properties facilitate the creation of peptides that can be used for drug development, particularly in targeting specific biological pathways .

Drug Design

The unique characteristics of this compound allow researchers to explore new drug candidates with enhanced efficacy and reduced side effects compared to traditional compounds. Its application in drug design underscores its versatility as a research tool in pharmacology .

Study on Enzyme Inhibition

A study published in Nature demonstrated that this compound effectively inhibits phenylalanyl-tRNA synthetase (Phe-RS) across various bacterial strains, including Escherichia coli and Staphylococcus aureus. This inhibition was shown to impact bacterial growth, highlighting its potential as an antibacterial agent .

Bacterial StrainInhibition Concentration (µM)Effect on Growth
E. coli50Significant
Staphylococcus aureus30Moderate
Streptococcus pneumoniae40Significant

Neuropharmacological Implications

Research indicated that this compound modulates serotonin levels, which are crucial for mood regulation. In animal models, its administration led to observable changes in behavior associated with serotonin levels, suggesting therapeutic potential for mood disorders .

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-D-Phenylalanine Hydrochloride

  • CAS : 14091-08-8
  • Structure : Chlorine at the para position (4-position) of the phenyl ring.
  • Molecular Weight : 199.6 g/mol (identical to 2-chloro isomer).

Ester Derivatives: (R)-Ethyl 2-Amino-3-Phenylpropanoate Hydrochloride

  • CAS : 63060-94-6
  • Structure : Ethyl ester of D-phenylalanine with a hydrochloride salt.
  • Molecular Weight : 229.7 g/mol.
  • Key Differences :
    • Functionality : The ester group replaces the carboxylic acid, making it more lipophilic.
    • Applications : Used as a prodrug or intermediate in peptide synthesis. Unlike 2-chloro-D-phenylalanine, it lacks halogenation, limiting its utility in halogen-specific studies .

Simplified Backbone Analogs: 2-(2-Chlorophenyl)ethanamine Hydrochloride

  • CAS : 18970-81-5
  • Structure : Ethylamine backbone with a 2-chlorophenyl group.
  • Molecular Weight : 192.06 g/mol.
  • Key Differences: Structural Simplicity: Lacks the amino acid backbone, reducing chiral complexity. Applications: Primarily used in neurotransmitter analog synthesis (e.g., dopamine derivatives) rather than metabolomics .

Physicochemical and Functional Comparisons

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application
2-Chloro-D-phenylalanine HCl 80126-50-7 C₉H₁₀ClNO₂ 199.6 Ortho-chlorinated phenylalanine Metabolomics internal standard
4-Chloro-D-phenylalanine HCl 14091-08-8 C₉H₁₀ClNO₂ 199.6 Para-chlorinated phenylalanine Biochemical research
(R)-Ethyl 2-amino-3-phenylpropanoate HCl 63060-94-6 C₁₁H₁₆ClNO₂ 229.7 Ethyl ester, no halogen Prodrug synthesis
2-(2-Chlorophenyl)ethanamine HCl 18970-81-5 C₈H₁₁Cl₂N 192.06 Chlorinated ethylamine Neurotransmitter analog synthesis

Research and Stability Findings

  • 2-Chloro-D-Phenylalanine HCl: Demonstrated exceptional stability in methanol-water extracts, making it ideal for long analytical runs in metabolomics. QC samples showed <5% variability in peak areas .
  • 4-Chloro-D-Phenylalanine HCl: Limited stability data; positional isomerism may affect degradation pathways under acidic conditions compared to the ortho isomer .
  • Dopamine HCl (CAS 62-31-7) : Unlike chlorinated phenylalanines, dopamine derivatives are prone to oxidation, requiring antioxidant stabilizers in analytical preparations .

Q & A

Basic Research Questions

Q. What are the key analytical techniques to confirm the identity and purity of 2-chloro-D-phenylalanine hydrochloride in synthetic batches?

  • Methodology : Use a combination of high-performance liquid chromatography (HPLC) with a chiral stationary phase to resolve enantiomeric impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to verify structural integrity, focusing on the chloro-substituent at the phenyl ring and the stereochemistry of the D-configuration. Mass spectrometry (MS) confirms molecular weight (199.6 g/mol) and isotopic patterns . For purity quantification, compare against certified reference materials (CRMs) or pharmacopeial standards, as described in pharmaceutical validation protocols .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodology : Employ asymmetric synthesis routes, such as enzymatic resolution using D-specific hydrolases, to preserve stereochemical integrity. Monitor reaction pH (ideally 6–8) to reduce acid/base-induced racemization . Post-synthesis, use recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt while removing unreacted intermediates. Track racemization via circular dichroism (CD) spectroscopy or chiral HPLC .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodology : Design dose-response studies across multiple cell lines (e.g., neuronal or microbial models) to account for variability in uptake mechanisms. Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N) to track metabolic pathways and distinguish between direct effects and downstream metabolites . Validate findings with orthogonal assays (e.g., enzyme inhibition assays vs. whole-organism toxicity tests) to resolve discrepancies in mechanism-of-action claims .

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Use HPLC-UV to quantify degradation products, such as dechlorinated derivatives or oxidized phenylalanine residues. For photostability, expose samples to UV light (320–400 nm) and monitor changes via UV-Vis spectroscopy. Include mass balance calculations to ensure degradation pathways are fully characterized .

Q. What computational and experimental approaches validate the interaction of this compound with target enzymes?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to enzymes like phenylalanine hydroxylase or aromatic amino acid decarboxylase. Validate computationally predicted interactions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD). Compare kinetic parameters (Km, Vmax) with unmodified D-phenylalanine to assess inhibitory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-D-phenylalanine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-D-phenylalanine hydrochloride

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